5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one
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Overview
Description
5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a pyrrolo[2,3-D]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one typically involves the iodination of a pyrrolopyrimidine precursor. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrrolopyrimidine derivative.
Iodination: The precursor is subjected to iodination using iodine (I2) in the presence of an oxidizing agent such as sodium iodate (NaIO3) or hydrogen peroxide (H2O2).
Reaction Conditions: The reaction is typically carried out in an organic solvent like acetic acid (AcOH) at elevated temperatures (e.g., 80-100°C) to facilitate the iodination process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrrolo[2,3-D]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents (e.g., dimethylformamide, DMF) at moderate temperatures (e.g., 50-80°C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for developing new drugs due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Material Science: The compound’s reactivity and stability make it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolo[2,3-D]pyrimidine core play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one: Similar structure but lacks the methyl group at the 2nd position.
4-Aminopyrrolo[2,3-d]pyrimidine: Contains an amino group instead of an iodine atom.
Pyrrolo[2,3-d]pyrimidine-4-one: The parent compound without any substituents.
Uniqueness
5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one is unique due to the presence of both the iodine atom and the methyl group, which confer distinct reactivity and biological activity compared to its analogs. These structural features make it a valuable compound for various research applications.
Properties
IUPAC Name |
5-iodo-2-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c1-3-10-6-5(7(12)11-3)4(8)2-9-6/h2H,1H3,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGPQMZQYDRXLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CN2)I)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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